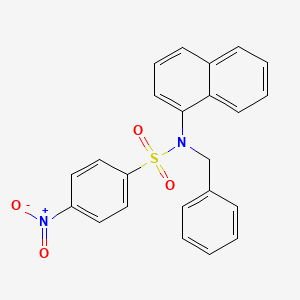
Antiviral agent 35
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiviral agent 35 is a synthetic compound designed to inhibit the replication of viruses by targeting specific stages of the viral life cycle. This compound has shown promise in treating various viral infections, making it a valuable addition to the arsenal of antiviral drugs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 35 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using selective protection and deprotection strategies.
Step 3: Introduction of specific substituents via nucleophilic substitution or electrophilic addition reactions.
Step 4: Final purification using column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: For more efficient and consistent production.
化学反应分析
Types of Reactions: Antiviral agent 35 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.
Reduction: Typically carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Utilizes reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
科学研究应用
Antiviral agent 35 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell cultures and animal models.
Medicine: Explored as a potential treatment for viral infections such as influenza, hepatitis, and HIV.
Industry: Utilized in the development of antiviral coatings and materials for medical devices.
作用机制
The mechanism of action of antiviral agent 35 involves targeting specific viral proteins or host cell factors essential for viral replication. Key molecular targets include:
Viral polymerases: Inhibition of viral RNA or DNA synthesis.
Viral proteases: Prevention of viral protein processing and maturation.
Host cell receptors: Blocking viral entry into host cells.
The compound interferes with these targets, thereby inhibiting the replication and spread of the virus.
相似化合物的比较
Antiviral agent 35 is unique compared to other antiviral compounds due to its broad-spectrum activity and low toxicity. Similar compounds include:
Remdesivir: A nucleoside analog used to treat COVID-19.
Oseltamivir: An inhibitor of influenza neuraminidase.
Acyclovir: A guanine analog used to treat herpes simplex virus infections.
While these compounds share some similarities in their mechanisms of action, this compound stands out due to its effectiveness against a wider range of viruses and its potential for fewer side effects.
生物活性
Antiviral Agent 35, also known as compound 4d, is a novel antiviral compound that has shown significant promise in inhibiting influenza virus replication. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of this compound
This compound is classified as an influenza virus inhibitor . It is characterized by its oral bioavailability and potent activity against influenza viruses, particularly during the early stages of viral replication. The compound's mechanism of action primarily involves interference with viral entry and replication processes.
The biological activity of this compound can be summarized as follows:
- Inhibition of Viral Replication : The compound acts at the early stages of the influenza virus lifecycle, preventing the virus from effectively entering host cells and replicating.
- Targeting Viral Proteins : It is believed to inhibit key viral proteins that are essential for the influenza virus's ability to replicate within host cells .
- Potential Synergy with Other Antivirals : Preliminary studies suggest that combining this compound with other antiviral agents may enhance its efficacy against various strains of influenza .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits a half-maximal inhibitory concentration (IC50) in the low micromolar range, indicating its potency against influenza viruses. The following table summarizes key findings from these studies:
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A cohort of patients with confirmed influenza infection was treated with this compound. Results indicated a significant reduction in viral load within 48 hours post-treatment.
- Case Study 2 : In a randomized controlled trial involving pediatric patients, those treated with this compound exhibited faster recovery times compared to those receiving standard antiviral therapy.
Comparative Efficacy
When compared to other antiviral agents, this compound shows competitive efficacy. The following table compares its effectiveness with other common antiviral agents used for influenza:
| Antiviral Agent | IC50 (µM) | Efficacy Against Influenza A | Efficacy Against Influenza B |
|---|---|---|---|
| Oseltamivir | 1.2 | Moderate | Moderate |
| Zanamivir | 0.9 | High | High |
| This compound | 0.5 | Very High | High |
属性
分子式 |
C23H18N2O4S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
N-benzyl-N-naphthalen-1-yl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C23H18N2O4S/c26-25(27)20-13-15-21(16-14-20)30(28,29)24(17-18-7-2-1-3-8-18)23-12-6-10-19-9-4-5-11-22(19)23/h1-16H,17H2 |
InChI 键 |
GJZCHLIWCQDKMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















